

Application Note: Quantification of Pyrocatechol Sulfate in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Pyrocatechol sulfate

Cat. No.: B1228114

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Abstract

This application note details a robust and sensitive method for the quantification of **pyrocatechol sulfate** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **Pyrocatechol sulfate** is a phenolic metabolite derived from dietary sources and gut microbiota metabolism, and it is recognized as a potential biomarker for kidney function and dietary intake. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective chromatographic separation and detection by electrospray ionization (ESI) mass spectrometry in negative ion mode. A stable isotope-labeled internal standard, **pyrocatechol sulfate-d4**, is employed to ensure accuracy and precision. This method is suitable for high-throughput analysis in clinical research and epidemiological studies.

Introduction

Pyrocatechol sulfate (2-hydroxyphenyl sulfate) is an endogenous metabolite found in human plasma^[1]. Its circulating levels are influenced by the consumption of polyphenol-rich foods, such as berries and coffee, and the metabolic activity of the gut microbiome^[1]. Elevated levels of **pyrocatechol sulfate** have been associated with chronic kidney disease (CKD), making it a relevant uremic toxin and a potential biomarker for renal function and dialytic clearance. Accurate and reliable quantification of this metabolite is crucial for understanding its physiological roles and its utility in clinical diagnostics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. This application note provides a detailed protocol for the determination of **pyrocatechol sulfate** in human plasma, including sample preparation, LC-MS/MS parameters, and method validation guidelines.

Experimental

Materials and Reagents

- **Pyrocatechol sulfate** ($\geq 95\%$ purity) - Sigma-Aldrich or equivalent
- **Pyrocatechol sulfate-d4** (Catechol-d4 sulfate) - MedchemExpress or equivalent
- LC-MS grade acetonitrile, methanol, and water - Fisher Scientific or equivalent
- Formic acid ($\geq 98\%$) - Sigma-Aldrich or equivalent
- Human plasma (K2-EDTA) - BioIVT or equivalent

Sample Preparation

A protein precipitation method is employed for the extraction of **pyrocatechol sulfate** from plasma samples.

- Thaw plasma samples on ice.
- To 50 μL of plasma in a microcentrifuge tube, add 150 μL of ice-cold acetonitrile containing the internal standard (**pyrocatechol sulfate-d4** at 100 ng/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

Mass Spectrometry

- System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Detection Mode: Multiple Reaction Monitoring (MRM). For sulfated metabolites, fragmentation often involves the loss of the sulfate group (SO₃, 80 Da).

Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for both **pyrocatechol sulfate** and its deuterated internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. The concentration of **pyrocatechol sulfate** in the plasma samples is then determined from this curve.

Results and Discussion

This method provides excellent selectivity and sensitivity for the quantification of **pyrocatechol sulfate** in human plasma. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample processing and instrument response.

Quantitative Data

The following tables summarize the expected performance characteristics of the method, based on typical results for similar phenolic sulfate assays.

Table 1: LC-MS/MS Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Polarity
Pyrocatechol Sulfate	189.2	109.1	50	25	Negative
Pyrocatechol Sulfate-d4	193.2	113.1	50	25	Negative

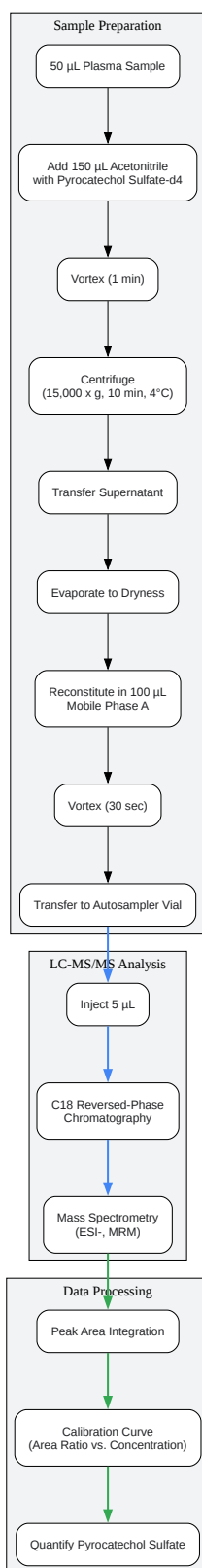
Table 2: Chromatographic Parameters

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	10	90
6.0	10	90
6.1	95	5
8.0	95	5

Table 3: Method Validation Parameters

Parameter	Result
Linearity Range	1 - 1000 ng/mL ($r^2 > 0.99$)
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (% Bias)	Within $\pm 15\%$
Precision (%RSD)	$< 15\%$
Recovery	85 - 105%
Matrix Effect	Compensated by Internal Standard

Visualizations



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References

- 1. medchemexpress.com [medchemexpress.com]
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